molecular formula C6H8IN3O2 B091325 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole CAS No. 16156-96-0

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole

Katalognummer B091325
CAS-Nummer: 16156-96-0
Molekulargewicht: 281.05 g/mol
InChI-Schlüssel: WIQJRGFUJZSBKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole, also known as Iodo-nitroimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized and used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In

Wissenschaftliche Forschungsanwendungen

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been used in various scientific studies to investigate its potential applications in the field of medicine. This compound has been shown to have antimicrobial properties and has been used in the treatment of bacterial and parasitic infections. Additionally, 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been investigated for its potential use in cancer therapy due to its ability to selectively target hypoxic cells.

Wirkmechanismus

The mechanism of action of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reduction of the nitro group to a nitroso intermediate in hypoxic conditions. This nitroso intermediate then reacts with cellular components, such as DNA, leading to cell death. 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been shown to selectively target hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.

Biochemische Und Physiologische Effekte

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole can induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and parasitic species.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole in lab experiments include its ability to selectively target hypoxic cells and its antimicrobial properties. However, the limitations of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole include its potential toxicity and the need for hypoxic conditions for its mechanism of action to occur.

Zukünftige Richtungen

There are several potential future directions for research involving 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole. These include investigating its potential use in combination therapies for cancer treatment, exploring its antimicrobial properties for the development of new antibiotics, and investigating its potential use as a diagnostic tool for hypoxic cells. Additionally, further research is needed to fully understand the toxicity and potential side effects of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole.

Synthesemethoden

The synthesis of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reaction of 2-methyl-4-nitroimidazole with iodine and ethylene oxide. The reaction takes place in the presence of a base, such as potassium hydroxide, and a solvent, such as dimethylformamide. The reaction yields 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole as a yellow crystalline solid with a melting point of 114-116°C.

Eigenschaften

CAS-Nummer

16156-96-0

Produktname

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole

Molekularformel

C6H8IN3O2

Molekulargewicht

281.05 g/mol

IUPAC-Name

1-(2-iodoethyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C6H8IN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3

InChI-Schlüssel

WIQJRGFUJZSBKC-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1CCI)[N+](=O)[O-]

Kanonische SMILES

CC1=NC(=CN1CCI)[N+](=O)[O-]

Andere CAS-Nummern

16156-96-0

Synonyme

1-(2-Iodoethyl)-2-methyl-4-nitro-1H-imidazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.